

# Isolysergic Acid: A Comprehensive Technical Guide to its Discovery and Natural Occurrence

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## Compound of Interest

Compound Name: *Isolysergic acid*

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## Executive Summary

**Isolysergic acid**, a stereoisomer of the well-known lysergic acid, is a naturally occurring ergoline alkaloid. While its psychoactive properties are significantly less potent than its C-8 epimer, d-lysergic acid, its presence in natural sources and its potential for conversion to and from lysergic acid make it a compound of significant interest in pharmacology, toxicology, and drug development. This technical guide provides an in-depth overview of the discovery of **isolysergic acid**, its primary natural sources, quantitative data on its occurrence, and detailed experimental protocols for its extraction and analysis.

## Discovery and Historical Context

The history of **isolysergic acid** is intrinsically linked to the pioneering research on ergot alkaloids conducted at Sandoz Laboratories in Basel, Switzerland. In the 1930s and 1940s, Arthur Stoll and Albert Hofmann, along with their colleague W. Troxler, were instrumental in isolating and characterizing the various alkaloids produced by the ergot fungus, *Claviceps purpurea*.

Their systematic investigation of the hydrolysis products of these complex alkaloids led to the identification of the core ergoline structure. Through meticulous chemical analysis and separation techniques, Stoll, Hofmann, and Troxler were able to identify and characterize the four stereoisomeric forms of lysergic acid. This included d-lysergic acid and its C-8 epimer, d-

**isolysergic acid**, as well as their corresponding L-enantiomers. This foundational work laid the groundwork for understanding the complex stereochemistry of ergot alkaloids and their varying biological activities.

## Natural Sources of Isolysergic Acid

**Isolysergic acid** is primarily found in two main natural sources: the sclerotia of ergot fungi and the seeds of various species of morning glory.

### Ergot Fungi (*Claviceps* species)

The most well-known source of **isolysergic acid** is the ergot fungus, *Claviceps purpurea*, which parasitizes rye and other cereals. The fungus produces hardened mycelial masses called sclerotia (or ergots) that contain a complex mixture of ergot alkaloids. The composition and concentration of these alkaloids, including **isolysergic acid**, can vary significantly depending on the fungal strain, host plant, and environmental conditions. **Isolysergic acid** is often present alongside lysergic acid, and their ratio can be influenced by storage and processing conditions due to the potential for epimerization.

### Morning Glory Seeds (*Ipomoea* species)

Several species of the Convolvulaceae family, commonly known as morning glories, are known to contain ergoline alkaloids, including amides of lysergic and **isolysergic acid**. The most notable species include *Ipomoea violacea* (syn. *Ipomoea tricolor*) and *Argyreia nervosa* (Hawaiian baby woodrose). The primary psychoactive component in these seeds is ergine (D-lysergic acid amide), but isoergine (D-**isolysergic acid** amide) is also present, often in significant quantities. The free acids, lysergic acid and **isolysergic acid**, are also found in smaller amounts.

## Quantitative Data on Isolysergic Acid Occurrence

Quantitative data for **isolysergic acid** specifically is less abundant in the literature compared to its more psychoactive amide derivatives. The following table summarizes available data, highlighting the concentrations of related ergot alkaloids which are indicative of the presence of their lysergic and **isolysergic acid** precursors.

Natural Source	Plant Part	Compound	Concentration Range	Reference
Ipomoea violacea ('Heavenly Blue')	Seeds	Ergine (LSA)	0.062% of seed weight[1][2]	[1][2]
Ipomoea 'Rubrocerulea'	Seeds	Ergine (LSA)	0.011% of seed weight[1][2]	[1][2]
Ipomoea mix	Seeds	Ergine (LSA)	~0.006% of seed weight[1]	[1]
Stipa robusta (Sleepygrass) infected with Acremonium	Whole Plant	Ergine (LSA)	up to 20 mg/kg dry weight[3]	[3]

Note: The concentration of free **isolysergic acid** is often not reported separately but is a constituent of the total ergot alkaloid content. The ratio of lysergic acid derivatives to their 'iso' counterparts can vary.

## Experimental Protocols

This section provides detailed methodologies for the extraction and analysis of **isolysergic acid** from natural sources.

### Extraction of Ergot Alkaloids from Morning Glory Seeds

This protocol is adapted from methods described for the analysis of ergot alkaloids in Ipomoea seeds.

Materials:

- Morning glory seeds
- Mortar and pestle or coffee grinder
- Methanol

- Ethyl acetate
- Ammonium hydroxide solution
- Tartaric acid solution (1%)
- Dichloromethane
- Anhydrous sodium sulfate
- Rotary evaporator
- Centrifuge

**Procedure:**

- Grinding: Grind the morning glory seeds to a fine powder using a mortar and pestle or a clean coffee grinder.
- Defatting (Optional but Recommended): To remove oils that can interfere with extraction, suspend the ground seed powder in petroleum ether or hexane. Agitate for 30 minutes, then filter and discard the solvent. Allow the defatted seed powder to air dry.
- Extraction:
  - Suspend the ground seed powder in a mixture of methanol and water (e.g., 80:20 v/v).
  - Adjust the pH of the mixture to approximately 9 with ammonium hydroxide solution.
  - Agitate the mixture for 1-2 hours at room temperature in the dark, as ergot alkaloids are light-sensitive.
  - Centrifuge the mixture at 3000 x g for 10 minutes and collect the supernatant.
  - Repeat the extraction process on the pellet with fresh solvent to ensure complete recovery.
- Liquid-Liquid Partitioning:

- Combine the supernatants and acidify with a 1% tartaric acid solution to a pH of approximately 3. This will protonate the alkaloids, making them more soluble in the aqueous phase.
- Wash the acidic aqueous solution with dichloromethane or ethyl acetate to remove non-polar impurities. Discard the organic layer.
- Make the aqueous phase alkaline (pH ~9) with ammonium hydroxide.
- Extract the alkaloids from the aqueous phase into dichloromethane or ethyl acetate by vigorous shaking in a separatory funnel. Repeat the extraction three times.

- Drying and Concentration:
  - Combine the organic extracts and dry over anhydrous sodium sulfate.
  - Filter to remove the sodium sulfate.
  - Evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
- Reconstitution: Dissolve the dried extract in a known volume of a suitable solvent (e.g., methanol or the initial mobile phase of the HPLC analysis) for subsequent analysis.

## **Analytical Method: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)**

HPLC-FLD is a sensitive and selective method for the quantification of ergot alkaloids.

### Instrumentation:

- HPLC system with a binary or quaternary pump, autosampler, and column oven.
- Fluorescence detector.
- Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

## Chromatographic Conditions:

- Mobile Phase A: Acetonitrile
- Mobile Phase B: 0.1% (v/v) Ammonium carbonate in water
- Gradient Program:
  - 0-5 min: 20% A
  - 5-20 min: 20% to 80% A
  - 20-25 min: 80% A
  - 25-30 min: 80% to 20% A
  - 30-35 min: 20% A
- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C
- Injection Volume: 10  $\mu$ L
- Fluorescence Detection:
  - Excitation Wavelength: 310 nm
  - Emission Wavelength: 410 nm

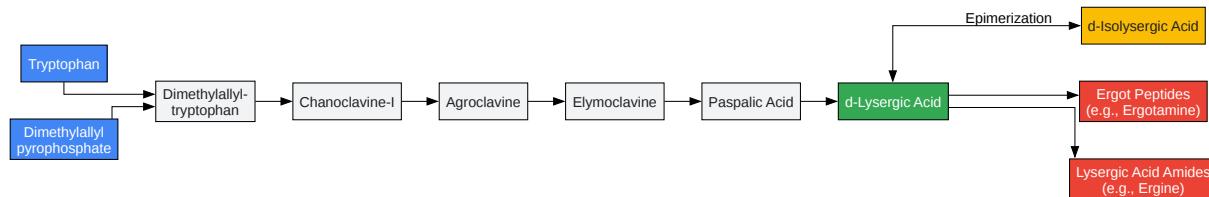
Calibration: Prepare a series of calibration standards of **isolysergic acid** in the reconstitution solvent. Construct a calibration curve by plotting the peak area against the concentration.

## Visualizations: Pathways and Workflows

### Ergot Alkaloid Biosynthetic Pathway

The following diagram illustrates the general biosynthetic pathway of ergot alkaloids, highlighting the key intermediates and the position of lysergic acid. The epimerization to

**isolysergic acid** is also depicted.

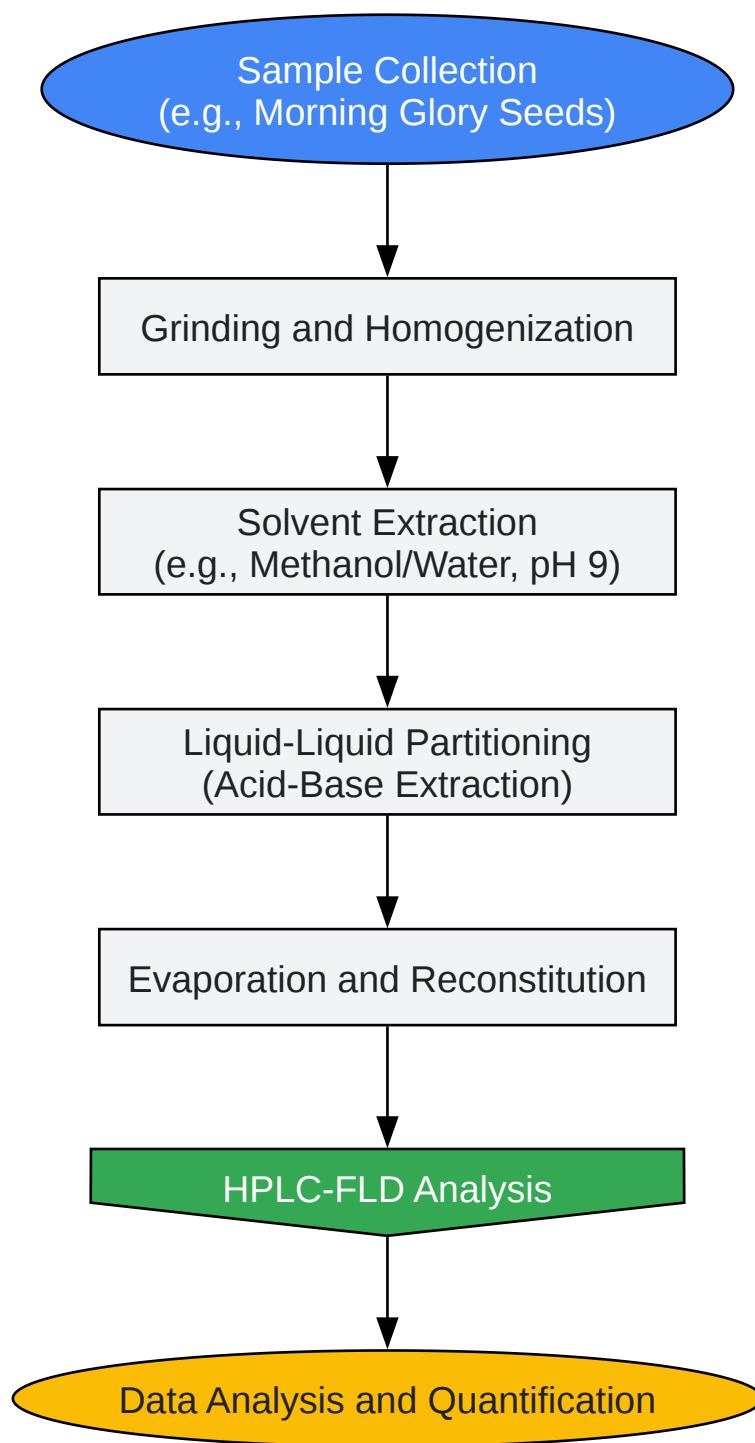


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Biosynthesis of Ergot Alkaloids and Epimerization of Lysergic Acid.

## Experimental Workflow for Isolysergic Acid Analysis

This diagram outlines the key steps in the extraction and quantification of **isolysergic acid** from a solid plant matrix.



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Workflow for the Analysis of **Isolysergic Acid** from Plant Material.

## Conclusion

**Isolysergic acid** remains a compound of interest due to its close chemical relationship with the pharmacologically potent lysergic acid and its natural occurrence in regulated substances. A thorough understanding of its chemistry, natural sources, and analytical determination is crucial for researchers in the fields of natural product chemistry, forensic science, and drug development. The methodologies and data presented in this guide provide a solid foundation for the further study and analysis of this intriguing ergoline alkaloid.

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